molecular formula C21H21BrN4OS B11269142 N-(4-Bromo-3-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

N-(4-Bromo-3-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

Cat. No.: B11269142
M. Wt: 457.4 g/mol
InChI Key: UZTSOZLIFJORSC-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound that features a combination of bromine, methyl, thiophene, pyridazine, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiophene and pyridazine rings, followed by their functionalization and coupling with the piperidine and carboxamide groups. Common reagents used in these reactions include brominating agents, methylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyridazine rings can be oxidized under specific conditions to form sulfoxides or sulfone derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), thiourea, or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution of the bromine atom with an amine can produce an amino derivative.

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find use in the development of new materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

N-(4-Bromo-3-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-Bromophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.

    N-(4-Bromo-3-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide, which may influence its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C21H21BrN4OS

Molecular Weight

457.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H21BrN4OS/c1-14-13-16(4-5-17(14)22)23-21(27)15-8-10-26(11-9-15)20-7-6-18(24-25-20)19-3-2-12-28-19/h2-7,12-13,15H,8-11H2,1H3,(H,23,27)

InChI Key

UZTSOZLIFJORSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)Br

Origin of Product

United States

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